molecular formula C16H21N3O3S B2773871 3,4-dimethyl-N-(1-(tetrahydro-2H-pyran-4-yl)-1H-pyrazol-4-yl)benzenesulfonamide CAS No. 1797639-04-3

3,4-dimethyl-N-(1-(tetrahydro-2H-pyran-4-yl)-1H-pyrazol-4-yl)benzenesulfonamide

Cat. No. B2773871
CAS RN: 1797639-04-3
M. Wt: 335.42
InChI Key: SHMSXEYIRAYDKD-UHFFFAOYSA-N
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Description

3,4-dimethyl-N-(1-(tetrahydro-2H-pyran-4-yl)-1H-pyrazol-4-yl)benzenesulfonamide, also known as TAK-659, is a small molecule inhibitor that has been developed for the treatment of various cancers and autoimmune diseases.

Scientific Research Applications

Molecular Synthesis and Characterization

Researchers have developed methodologies for synthesizing various benzenesulfonamide derivatives, aiming to explore their potential in medicinal chemistry. For instance, the synthesis of novel benzenesulfonamide derivatives involving cyclometalation reactions has been reported, highlighting their structural characterization and potential applications in developing new therapeutic agents (Hartshorn & Steel, 1998).

Antimicrobial and Anti-inflammatory Properties

Several studies have synthesized benzenesulfonamide derivatives to evaluate their antimicrobial and anti-inflammatory activities. For example, pyrazolyl benzenesulfonamide derivatives demonstrated significant anti-inflammatory activity and selective COX-2 enzyme inhibitory activity (Bekhit et al., 2008). Another study focused on the synthesis of pyrazoline and pyrazole derivatives incorporating benzenesulfonamide moieties, investigating their antibacterial and antifungal activities (Hassan, 2013).

Anticancer and Enzyme Inhibition

Research into benzenesulfonamide derivatives also includes the exploration of their anticancer properties and enzyme inhibition capabilities. For example, new sulfonamides were synthesized and evaluated for their cytotoxic activities and inhibitory effects on carbonic anhydrase I and II isoenzymes, identifying compounds with potential as lead compounds for further studies (Gul et al., 2017).

Mechanism of Action

Target of Action

The compound belongs to the class of sulfonamides , which are known to exhibit a range of pharmacological activities . The primary targets of sulfonamides are enzymes such as carbonic anhydrase and dihydropteroate synthetase . These enzymes play crucial roles in various physiological processes, including diuresis, glucose metabolism, thyroid function, inflammation, and intraocular pressure regulation .

Mode of Action

Sulfonamides, including this compound, inhibit the activity of dihydropteroate synthetase , an enzyme important for the production of folate . By inhibiting this enzyme, sulfonamides prevent the formation of dihydrofolate and tetrahydrofolate, essential cofactors for bacterial DNA synthesis . This inhibition eventually hinders bacterial growth and cell division .

Biochemical Pathways

The inhibition of dihydropteroate synthetase by sulfonamides disrupts the folate synthesis pathway in bacteria . This disruption leads to a deficiency of tetrahydrofolate, a crucial cofactor for the synthesis of purines, pyrimidines, and certain amino acids . As a result, the bacteria cannot replicate their DNA and divide, leading to a bacteriostatic effect .

Pharmacokinetics

They are distributed widely in the body, metabolized in the liver, and excreted in the urine . The exact pharmacokinetic properties can vary depending on the specific structure of the sulfonamide .

Result of Action

The primary result of the action of this compound is the inhibition of bacterial growth . By disrupting the folate synthesis pathway, the compound prevents bacteria from replicating their DNA and dividing . This leads to a bacteriostatic effect, where the growth of bacteria is halted, allowing the immune system to eliminate the infection .

Action Environment

Environmental factors can influence the action, efficacy, and stability of sulfonamides. For instance, the pH of the environment can affect the ionization state of the sulfonamide, potentially influencing its absorption and distribution . Additionally, the presence of other drugs can affect the metabolism and excretion of sulfonamides, potentially leading to drug interactions . Lastly, resistance to sulfonamides can develop in bacteria through mutations in the target enzyme or increased efflux of the drug .

properties

IUPAC Name

3,4-dimethyl-N-[1-(oxan-4-yl)pyrazol-4-yl]benzenesulfonamide
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C16H21N3O3S/c1-12-3-4-16(9-13(12)2)23(20,21)18-14-10-17-19(11-14)15-5-7-22-8-6-15/h3-4,9-11,15,18H,5-8H2,1-2H3
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

SHMSXEYIRAYDKD-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC1=C(C=C(C=C1)S(=O)(=O)NC2=CN(N=C2)C3CCOCC3)C
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C16H21N3O3S
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

335.4 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Product Name

3,4-dimethyl-N-(1-(tetrahydro-2H-pyran-4-yl)-1H-pyrazol-4-yl)benzenesulfonamide

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